molecular formula C11H11I3N2O3 B074800 4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid CAS No. 1221-05-2

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid

Cat. No.: B074800
CAS No.: 1221-05-2
M. Wt: 599.93 g/mol
InChI Key: LTJAWEPNFDGFQG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cyclosporin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or reduce its toxicity .

Common Reagents and Conditions

Common reagents used in the reactions of cyclosporin-A include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of cyclosporin-A include various analogues with modified immunosuppressive properties. These analogues are studied for their potential therapeutic applications .

Mechanism of Action

Cyclosporin-A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . Upon binding to its receptor, cyclophilin, cyclosporin-A forms a complex that inhibits calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines, leading to immunosuppression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclosporin-A is unique due to its cyclic peptide structure and specific binding to cyclophilin, which distinguishes it from other immunosuppressive agents. Its ability to selectively inhibit T-cell activation without causing bone marrow suppression is a significant advantage .

Properties

CAS No.

1221-05-2

Molecular Formula

C11H11I3N2O3

Molecular Weight

599.93 g/mol

IUPAC Name

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19)

InChI Key

LTJAWEPNFDGFQG-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O

Canonical SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O

Key on ui other cas no.

1221-05-2

Synonyms

3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid

Origin of Product

United States

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